2-Cyclopentylhexanoic acid
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Overview
Description
Synthesis Analysis
The synthesis of hydroxamic acids and ureas from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement is described, which could potentially be applied to the synthesis of 2-cyclopentylhexanoic acid derivatives . Additionally, the stereoselective synthesis of cycloalkane-based amino acids using the Corey-Link methodology indicates the possibility of creating stereogenic centers in compounds similar to 2-cyclopentylhexanoic acid . The transformation of nitrohexofuranoses into cyclopentylamines suggests a strategy that might be adapted for the synthesis of amines derived from 2-cyclopentylhexanoic acid .
Molecular Structure Analysis
Theoretical analysis of the conformational impact of substituents on cyclopropane analogues of phenylalanine provides insights into the molecular structure considerations that could be relevant for 2-cyclopentylhexanoic acid derivatives . The crystal structure of a cyclobutane derivative, which is structurally related to cyclopentane rings, shows non-planar conformations that could be similar in cyclopentylhexanoic acid .
Chemical Reactions Analysis
The papers provided do not directly discuss chemical reactions of 2-cyclopentylhexanoic acid. However, the synthesis of various cycloalkane derivatives and their subsequent reactions could offer insights into the types of chemical reactions that 2-cyclopentylhexanoic acid might undergo. For example, the synthesis of imidazoles using 2-ethylhexanoic acid as a catalyst could be analogous to reactions where 2-cyclopentylhexanoic acid acts as a substrate or catalyst .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-cyclopentylhexanoic acid are not directly reported in the papers, the properties of similar compounds can provide some context. For example, the synthesis of LY354740, a cycloalkane-based compound, and its high enantiomeric excess suggest that 2-cyclopentylhexanoic acid could also exhibit stereospecific properties and potentially exist in enantiomerically pure forms . The use of 2-ethylhexanoic acid as a solvent-catalyst also highlights the potential for 2-cyclopentylhexanoic acid to have solvent-like properties in certain reactions .
properties
IUPAC Name |
2-cyclopentylhexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-2-3-8-10(11(12)13)9-6-4-5-7-9/h9-10H,2-8H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAVOQZFSQRPTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1CCCC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40289352 |
Source
|
Record name | 2-cyclopentylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40289352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentylhexanoic acid | |
CAS RN |
5623-89-2 |
Source
|
Record name | 5623-89-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60405 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-cyclopentylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40289352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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